4-(4-Fluorophenyl)-6-methylpyridin-2-amine
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Overview
Description
4-(4-Fluorophenyl)-6-methylpyridin-2-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a fluorophenyl group at the 4-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-6-methylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2,6-dimethylpyridine.
Nitration and Reduction: The 4-fluoroaniline undergoes nitration to form 4-fluoronitrobenzene, which is then reduced to 4-fluoroaniline.
Coupling Reaction: The 4-fluoroaniline is coupled with 2,6-dimethylpyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to optimize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.
Scientific Research Applications
4-(4-Fluorophenyl)-6-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its biological activity, including its effects on cellular pathways and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, leading to altered biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl isocyanate: This compound shares the fluorophenyl group but differs in its functional group, leading to different reactivity and applications.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure but exhibit different biological activities and chemical properties.
Uniqueness
4-(4-Fluorophenyl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a methyl group on the pyridine ring makes it a valuable scaffold for designing novel compounds with potential therapeutic and industrial applications.
Properties
Molecular Formula |
C12H11FN2 |
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Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C12H11FN2/c1-8-6-10(7-12(14)15-8)9-2-4-11(13)5-3-9/h2-7H,1H3,(H2,14,15) |
InChI Key |
KRVBKLZICFVYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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